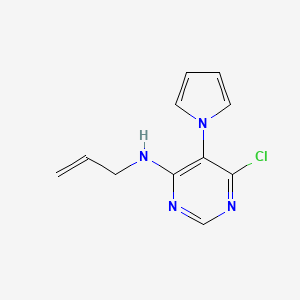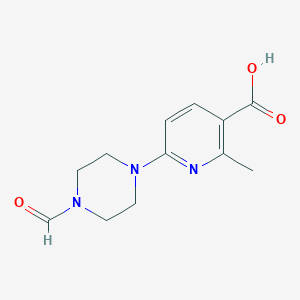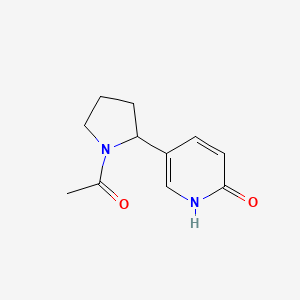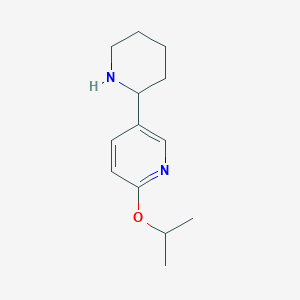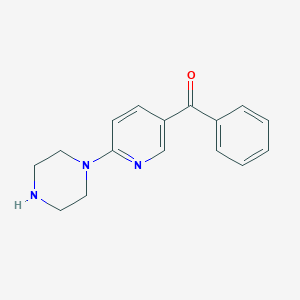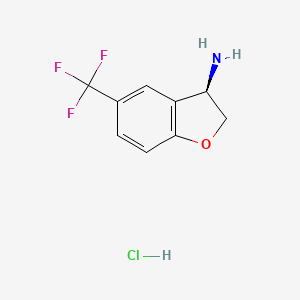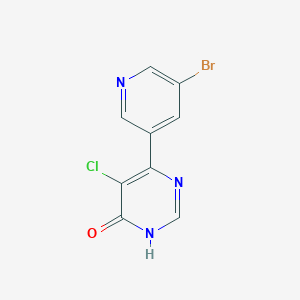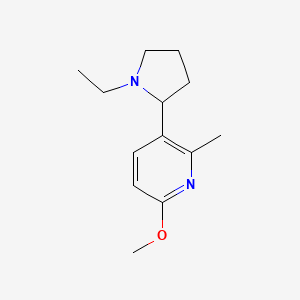
3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-乙基吡咯烷-2-基)-6-甲氧基-2-甲基吡啶是一种杂环化合物,其特征在于吡啶环被甲氧基、甲基和乙基吡咯烷部分取代
准备方法
合成路线和反应条件
一种常见的方法是在特定条件下使6-甲基烟酸与2-氧代吡咯烷-1-羧酸叔丁酯反应,得到所需产物 .
工业生产方法
该化合物的工业生产可能涉及连续流动合成技术,这使得2-甲基吡啶的有效和大规模生产成为可能。 这些方法通常利用雷尼镍等催化剂来促进甲基化反应 .
化学反应分析
反应类型
3-(1-乙基吡咯烷-2-基)-6-甲氧基-2-甲基吡啶可以发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成相应的氧化物。
还原: 可以进行还原反应以改变吡啶环或乙基吡咯烷部分。
取代: 甲氧基和甲基可以用适当的试剂替换为其他官能团。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂,如用于氧化的m-CPBA,以及还原剂,如用于还原反应的催化剂存在下的氢气 .
形成的主要产物
由这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生吡啶N-氧化物,而取代反应可以在吡啶环上引入各种官能团。
科学研究应用
3-(1-乙基吡咯烷-2-基)-6-甲氧基-2-甲基吡啶在科学研究中有几个应用:
化学: 它被用作合成更复杂的杂环化合物的构建模块。
生物学: 该化合物的结构使其能够与生物靶标相互作用,使其在酶抑制和受体结合研究中非常有用。
医药: 由于其潜在的生物活性,它正在被研究用于药物发现和开发,特别是在设计新型治疗剂方面。
作用机制
3-(1-乙基吡咯烷-2-基)-6-甲氧基-2-甲基吡啶的作用机制涉及它与酶或受体等分子靶标的相互作用。 乙基吡咯烷部分可以增强与特定蛋白质的结合亲和力,而甲氧基和甲基可以调节化合物的整体活性选择性 .
相似化合物的比较
类似化合物
3-(1-甲基吡咯烷-2-基)吡啶: 该化合物具有类似的吡咯烷部分,但缺乏甲氧基和甲基取代。
2-甲基-5-(1-甲基吡咯烷-2-基)吡啶: 另一种在吡啶环上具有不同取代模式的相关化合物.
独特性
3-(1-乙基吡咯烷-2-基)-6-甲氧基-2-甲基吡啶是独一无二的,因为它具有特定的取代基组合,赋予其独特的化学和生物性质。 特别是乙基吡咯烷部分的存在,增强了其作为生物活性化合物相对于其类似物的潜力 .
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
3-(1-ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C13H20N2O/c1-4-15-9-5-6-12(15)11-7-8-13(16-3)14-10(11)2/h7-8,12H,4-6,9H2,1-3H3 |
InChI 键 |
MMKQKUZRIJAQFZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1C2=C(N=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


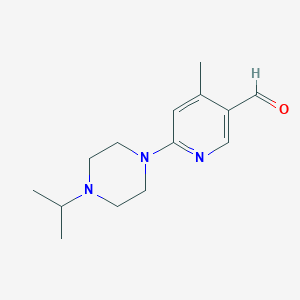
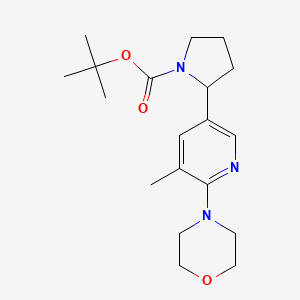
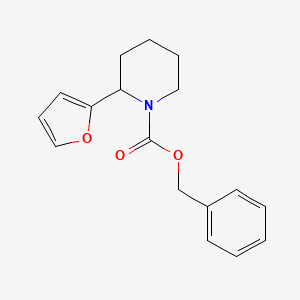
![Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11799655.png)

